1-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]indoline
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Description
“1-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]indoline” is a chemical compound. It is derived from the core scaffold of the antitubercular drug para-aminosalicylic acid (PAS) and is designed as a series of 1H-1,2,3-triazolylsalicylhydrazones .
Synthesis Analysis
The synthesis of this compound involves coupling with triazole and arylhydrazone moieties to furnish a single molecular architecture . The yield was 83%, with a melting point of 284–285 °C .
Molecular Structure Analysis
The molecular structure of this compound includes a 1H-1,2,3-triazole ring and a phenyl group . The 1H-1,2,3-triazole ring is essentially planar .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 145.1613 . Its IR spectrum shows peaks at 3438, 3280, 3058, 1625, 1609, 1581, 1518, 1245, 1142, 1077, 969, 915, 759, 690 cm −1 . The 1H NMR spectrum shows peaks at various δ (ppm) values .
Scientific Research Applications
Drug Discovery
1,2,3-triazoles are often used in drug discovery due to their high chemical stability and strong dipole moment . They can mimic an E or a Z amide bond, making them useful in the development of new pharmaceuticals .
Organic Synthesis
The 1,2,3-triazole ring is a privileged structure in organic synthesis . Its high chemical stability allows it to withstand acidic or basic hydrolysis, as well as oxidizing and reducing conditions, even at high temperatures .
Polymer Chemistry
1,2,3-triazoles have found broad applications in polymer chemistry . Their high chemical stability and strong dipole moment make them suitable for creating polymers with specific properties .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles are used due to their ability to form hydrogen bonds . This allows them to be used in the creation of complex structures .
Bioconjugation
1,2,3-triazoles are used in bioconjugation, a process that involves attaching two biomolecules together . This is often used in the development of new drugs and therapies .
Chemical Biology
In chemical biology, 1,2,3-triazoles are used as building blocks for creating complex molecules . They can also be used in fluorescent imaging, allowing scientists to visualize biological processes .
properties
IUPAC Name |
2,3-dihydroindol-1-yl-(5-phenyl-2H-triazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17(21-11-10-12-6-4-5-9-14(12)21)16-15(18-20-19-16)13-7-2-1-3-8-13/h1-9H,10-11H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVZIDQBNVILAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=NNN=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]indoline |
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